2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol
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Overview
Description
2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a highly efficient and versatile method for producing triazole derivatives.
Industrial Production Methods
In an industrial setting, the production of 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated triazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethanal or 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethanoic acid.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Formation of 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethyl halides or amines.
Scientific Research Applications
2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the hydroxyl and methyl groups.
2-(1H-1,2,3-triazol-4-yl)ethan-1-ol: A similar compound with a hydrogen atom instead of a methyl group at the 2-position of the triazole ring.
Uniqueness
2-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1849359-13-2 |
---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.1 |
Purity |
0 |
Origin of Product |
United States |
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